N-(Imidazo[1,2-a]pyridin-3-yl)benzamide
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Overview
Description
N-(Imidazo[1,2-a]pyridin-3-yl)benzamide is a compound that belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities. This compound features an imidazo[1,2-a]pyridine core fused with a benzamide moiety, making it a valuable scaffold in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Imidazo[1,2-a]pyridin-3-yl)benzamide typically involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent reaction is efficient and provides high yields of the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions due to their efficiency and ability to produce a wide range of products. The use of specific reagents that are easily sourced is crucial for practical industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(Imidazo[1,2-a]pyridin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies.
Reduction: Commonly involves the use of reducing agents like sodium borohydride.
Substitution: This compound can undergo substitution reactions, particularly at the nitrogen atom of the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Metal-free oxidation using photocatalysis strategies.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological activities .
Scientific Research Applications
N-(Imidazo[1,2-a]pyridin-3-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antibacterial, antifungal, antiviral, and anti-inflammatory agent.
Medicine: Investigated for its potential in treating cancer, cardiovascular diseases, and Alzheimer’s disease.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of N-(Imidazo[1,2-a]pyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. It is known to block γ-aminobutyric acid receptors, similar to classical benzodiazepine tranquilizers . This interaction leads to its biological effects, such as its hypnotic and sedative properties.
Comparison with Similar Compounds
Similar Compounds
Zolpidem: Used to treat short-term insomnia and functions by blocking γ-aminobutyric acid receptors.
Alpidem: Another imidazo[1,2-a]pyridine derivative with similar biological activities.
Uniqueness
N-(Imidazo[1,2-a]pyridin-3-yl)benzamide is unique due to its specific structural features and the diverse range of biological activities it exhibits.
Properties
CAS No. |
860257-98-3 |
---|---|
Molecular Formula |
C14H11N3O |
Molecular Weight |
237.26 g/mol |
IUPAC Name |
N-imidazo[1,2-a]pyridin-3-ylbenzamide |
InChI |
InChI=1S/C14H11N3O/c18-14(11-6-2-1-3-7-11)16-13-10-15-12-8-4-5-9-17(12)13/h1-10H,(H,16,18) |
InChI Key |
OOZLAEQIBUAWLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CN=C3N2C=CC=C3 |
Origin of Product |
United States |
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